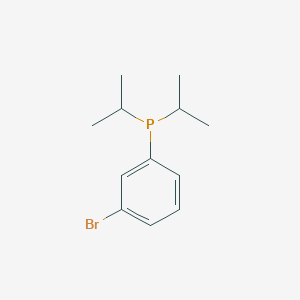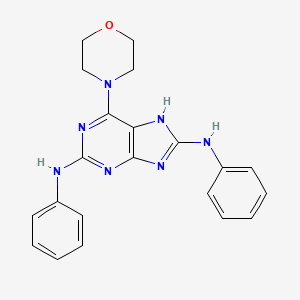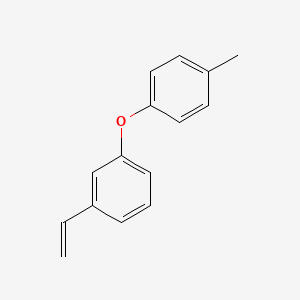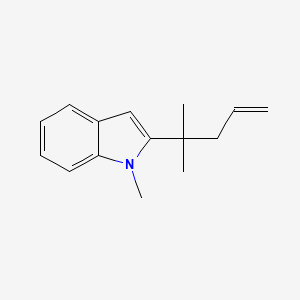![molecular formula C13H14F3NO B12523194 Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-38-0](/img/structure/B12523194.png)
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylmethyl group and a trifluoromethyl-substituted propenyl group attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:
N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.
Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(phenylmethyl)-: Lacks the trifluoromethyl-propenyl group.
Acetamide, N-[1-(trifluoromethyl)-2-propenyl]-: Lacks the phenylmethyl group.
Benzamide Derivatives: Compounds with similar structures but different substituents on the amide nitrogen.
Uniqueness
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of both the phenylmethyl and trifluoromethyl-propenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Número CAS |
832722-38-0 |
|---|---|
Fórmula molecular |
C13H14F3NO |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3 |
Clave InChI |
HJVOBIPLLYZQBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)


![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)

![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)


![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)
![1-Propanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-2,2-dimethyl-](/img/structure/B12523197.png)
